3-Cyclobutylbutan-2-ol

Description

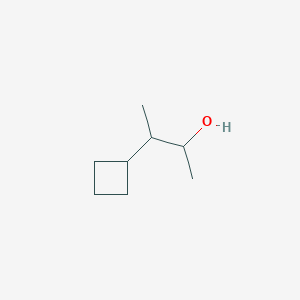

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-cyclobutylbutan-2-ol |

InChI |

InChI=1S/C8H16O/c1-6(7(2)9)8-4-3-5-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

QSXWYNOBQXKWPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC1)C(C)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Cyclobutylbutan 2 Ol

Historical Development of Approaches for Related Butan-2-ol Derivatives

The synthesis of butan-2-ol and its derivatives has been a fundamental pursuit in organic chemistry. Historically, the industrial production of butan-2-ol has been achieved through the hydration of 1-butene (B85601) or 2-butene, a process catalyzed by sulfuric acid. wikipedia.org In a laboratory setting, the Grignard reaction, involving the reaction of ethylmagnesium bromide with acetaldehyde, has been a classic method for its preparation. wikipedia.org

The evolution of synthetic methods has been driven by the need for greater control over stereochemistry, particularly for chiral derivatives of butan-2-ol. The development of antifungal azole compounds in the mid-20th century spurred significant research into the synthesis of complex butan-2-ol derivatives, as these molecules often form the core of such therapeutic agents. bohrium.com Early methods often resulted in racemic mixtures, necessitating subsequent resolution techniques to isolate the desired enantiomer. The recognition of the distinct biological activities of different stereoisomers propelled the development of more sophisticated enantioselective and diastereoselective synthetic strategies.

Enantioselective Synthesis Strategies

The creation of single-enantiomer chiral alcohols is a critical endeavor in modern organic synthesis. For 3-Cyclobutylbutan-2-ol, which possesses a chiral center at the hydroxyl-bearing carbon, enantioselective synthesis is paramount for accessing its individual stereoisomers.

Asymmetric Catalytic Hydrogenation and Reduction Techniques

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are among the most efficient methods for producing enantiomerically enriched secondary alcohols. nih.govua.es These reactions typically employ transition metal catalysts, such as ruthenium, rhodium, and iridium, coordinated to chiral ligands. nih.govua.es

For the synthesis of this compound, the corresponding ketone, 3-cyclobutylbutan-2-one, would be the substrate. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes have demonstrated high efficiency in the asymmetric hydrogenation of a wide range of ketones, including those with base-sensitive functionalities. nih.gov The hydrogenation of 4-chromanone (B43037) derivatives, for example, can achieve enantiomeric excesses (ee) of up to 97%. nih.gov Similarly, the asymmetric transfer hydrogenation of cyclobutenediones using Noyori-type ruthenium catalysts has been reported, showcasing the applicability of these methods to four-membered ring systems. researchgate.netacs.org

Table 1: Examples of Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| RuCl(S,S)-TsDPEN | Aromatic Ketones | Up to 99% | nih.gov |

| η6-arene/TsDPEN–Ru | Base-sensitive Ketones | Up to 98% | nih.gov |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been widely used in the synthesis of chiral secondary alcohols. scielo.brscienceopen.comresearchgate.net The auxiliary, once it has served its purpose, can be removed and often recovered for reuse. wikipedia.org

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone or the addition of a nucleophile. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity, controlled by the chiral centers of the auxiliary. wikipedia.org Chiral oxazolidinones are another class of auxiliaries that have been extensively used in stereoselective aldol (B89426) reactions to establish new stereocenters. wikipedia.org The synthesis of chiral secondary alcohols derived from (R)-carvone has also been reported, where the carvone (B1668592) derivative acts as the chiral auxiliary. scielo.brscienceopen.comresearchgate.net

Biocatalytic Approaches (e.g., enzymatic resolutions, oxidoreductases)

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of enantiopure alcohols. taylorfrancis.comnih.gov Enzymes, particularly alcohol dehydrogenases (ADHs) and other oxidoreductases, can catalyze the reduction of prochiral ketones with high enantioselectivity. nih.govresearchgate.net

The synthesis of (S)-butan-2-ol with high enantiomeric excess (94% ee) has been achieved through the biocatalytic reduction of butan-2-one using dried cells of Geotrichum candidum. google.com More broadly, a wide array of novel and robust enzymes are now available through advances in genomics and screening technologies, making biocatalytic ketone reduction a versatile platform. nih.gov Both isolated enzymes and whole-cell systems can be employed. taylorfrancis.commdpi.com For instance, resting cells of Bacillus cereus TQ-2 have been shown to reduce various ketones to their corresponding alcohols with excellent conversion and enantioselectivity. mdpi.com This approach offers a green and efficient pathway to chiral alcohols and could be applied to the synthesis of this compound from 3-cyclobutylbutan-2-one.

Table 2: Biocatalytic Reduction of Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Geotrichum candidum cells | Butan-2-one | (S)-Butan-2-ol | 94% | google.com |

| Bacillus cereus TQ-2 cells | Acetophenone | (R)-1-Phenylethanol | 99% | mdpi.com |

| LkADH | Propargylic Ketone | (R)-Propargylic Alcohol | 99% | acs.org |

Diastereoselective Synthesis Approaches

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them becomes crucial. For this compound, which has two stereocenters, diastereoselective synthesis is necessary to obtain specific diastereomers.

The synthesis of substituted cyclobutanes often involves diastereoselective reactions. For example, the Michael addition of N-heterocycles onto cyclobutenes has been shown to proceed with high diastereoselectivity. nih.gov Similarly, the cycloaddition of bicyclo[1.1.0]butanes with various reagents can lead to the diastereoselective formation of multi-substituted cyclobutanes. rsc.org

In the synthesis of acyclic systems, such as substituted butanols, diastereoselectivity can be achieved through various methods. For instance, the reduction of β-ketoesters can be performed diastereoselectively. acs.org The synthesis of furanose and pyranose substituted glycine (B1666218) and alanine (B10760859) derivatives has been accomplished via a proline-catalyzed asymmetric α-amination of aldehydes, demonstrating excellent diastereoselectivity. researchgate.net A process for the diastereoselective synthesis of nucleoside analogues has also been developed, which could be adapted for other chiral molecules. google.com

Convergent and Divergent Synthetic Routes for this compound

Convergent and divergent synthesis strategies offer efficient ways to build molecular complexity. A convergent synthesis involves the separate synthesis of fragments of a molecule, which are then joined together. rsc.org A divergent synthesis starts from a common intermediate that is transformed into a variety of different products. acs.orgresearchgate.net

A potential convergent synthesis of this compound could involve the coupling of a cyclobutyl-containing fragment with a propan-2-ol-derived fragment. For example, a Grignard reagent derived from a cyclobutyl halide could be added to propionaldehyde, followed by oxidation and then addition of a methyl Grignard reagent to the resulting ketone.

A divergent approach could start from a common precursor that can be selectively functionalized to yield different stereoisomers or analogues of this compound. For instance, a chiral auxiliary-mediated approach could be designed to produce either diastereomer of a protected form of the target molecule by simply changing the auxiliary or the reaction conditions. acs.org The divergent synthesis of C2- and C3-substituted benzomorpholines from a common amino alcohol substrate illustrates the power of this strategy. chinesechemsoc.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Butan-2-ol |

| 1-Butene |

| 2-Butene |

| Ethylmagnesium bromide |

| Acetaldehyde |

| 3-Cyclobutylbutan-2-one |

| 4-Chromanone |

| (R)-Carvone |

| Acetophenone |

| (R)-1-Phenylethanol |

| Propargylic Ketone |

| (R)-Propargylic Alcohol |

| (S)-Propargylic Alcohol |

| Cyclobutene |

| Bicyclo[1.1.0]butane |

| β-Ketoester |

| Propionaldehyde |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The selection of the catalyst is paramount in hydrogenation reactions. Different metal catalysts exhibit varying levels of activity and selectivity. For the reduction of ketones, catalysts based on noble metals such as palladium, platinum, and ruthenium are often highly effective. Non-precious metal catalysts, for instance, those based on nickel or cobalt, can also be employed and may offer cost advantages. bohrium.com The catalyst support, such as activated carbon or alumina, can also influence the reaction by affecting the dispersion and electronic properties of the metal particles. hw.ac.uk

The solvent plays a crucial role in dissolving the substrate and influencing the catalyst's activity. Common solvents for hydrogenation include alcohols like ethanol (B145695) and isopropanol (B130326), as well as ethers like tetrahydrofuran (B95107) (THF). mdpi.com The polarity of the solvent can impact the rate and selectivity of the reaction.

Temperature and hydrogen pressure are key physical parameters that control the reaction kinetics. An increase in temperature generally leads to a higher reaction rate, but it can also promote side reactions or catalyst deactivation. Similarly, higher hydrogen pressure typically increases the rate of hydrogenation. The optimal conditions represent a trade-off between reaction speed, selectivity, and energy consumption.

The following table presents representative data from optimization studies of catalytic hydrogenation for substrates structurally similar to 3-cyclobutylbutan-2-one. This data serves as a guide for the potential optimization of the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Substrate | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 5% Pd/C | Ethanol | 25 | 1 | 4-tert-Butylcyclohexanone | 95 | 85:15 |

| PtO₂ | Acetic Acid | 25 | 1 | 2-Methylcyclohexanone | >95 | 50:50 |

| Raney Ni | Isopropanol | 80 | 50 | Acetophenone | 98 | N/A |

| Ru-BINAP | Methanol | 50 | 30 | 1-Tetralone | 99 | >99:1 (enantiomeric excess) |

| NaBH₄ | Methanol | 0 | N/A | 3-Methylcyclobutanone | >90 | >90:10 |

This table is a compilation of representative data from various sources on analogous ketone reductions and does not represent a single study on 3-cyclobutylbutan-2-one. mdpi.comvub.ac.beacs.orgmdpi.com

The data illustrates that high yields can be achieved under various conditions. For instance, palladium on carbon is effective at room temperature and atmospheric pressure. Platinum oxide can also provide high conversion but may show different stereoselectivity. Raney nickel often requires higher temperatures and pressures. Chiral catalysts like Ru-BINAP can be used to achieve high enantioselectivity in asymmetric hydrogenations. For cyclobutanone (B123998) derivatives, reducing agents like sodium borohydride (B1222165) have been shown to produce the corresponding alcohol with high diastereoselectivity, favoring the cis isomer. vub.ac.beacs.org This suggests that for the reduction of 3-cyclobutylbutan-2-one, similar conditions could be explored to optimize the yield and control the stereochemical outcome.

Stereochemical Investigations and Chiral Purity Determination of 3 Cyclobutylbutan 2 Ol

Analysis of Stereoisomeric Forms of 3-Cyclobutylbutan-2-ol

The analysis of the stereoisomeric forms of this compound involves the elucidation of the three-dimensional arrangement of atoms and the quantification of the relative amounts of each stereoisomer in a sample.

Elucidation of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. jeol.com For this compound, with its two stereogenic centers, determining the absolute configuration of each center is crucial. Several methods can be employed for this purpose. While specific data for this compound is not extensively available in public literature, the following established techniques would be applicable. magritek.com

One of the most definitive methods is X-ray crystallography . This technique, when applicable to a suitable crystalline derivative of a single stereoisomer, can provide an unambiguous determination of the absolute configuration. magritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. beilstein-journals.org While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral shift reagents can lead to the formation of diastereomeric complexes that exhibit distinct NMR spectra. beilstein-journals.org For instance, reacting a mixture of stereoisomers of this compound with a chiral agent like Mosher's acid would produce diastereomeric esters with distinguishable ¹H and ¹³C NMR signals, allowing for the assignment of the absolute configuration. The analysis of ¹H NMR spectra, including coupling constants and nuclear Overhauser effect (NOE) studies, can also provide information about the relative stereochemistry between the two chiral centers. docbrown.infonih.gov

The following table illustrates the type of data that would be obtained from a ¹³C NMR analysis of the four stereoisomers of this compound. Note that the chemical shifts are hypothetical due to the lack of specific experimental data in the searched literature. acs.org

| Carbon Atom | (2R,3R) Hypothetical δ (ppm) | (2S,3S) Hypothetical δ (ppm) | (2R,3S) Hypothetical δ (ppm) | (2S,3R) Hypothetical δ (ppm) |

| C1 | 23.5 | 23.5 | 23.8 | 23.8 |

| C2 | 68.2 | 68.2 | 67.9 | 67.9 |

| C3 | 45.1 | 45.1 | 45.5 | 45.5 |

| C4 | 15.8 | 15.8 | 16.1 | 16.1 |

| C1' | 38.7 | 38.7 | 39.0 | 39.0 |

| C2'/C4' | 25.4 | 25.4 | 25.7 | 25.7 |

| C3' | 18.9 | 18.9 | 19.2 | 19.2 |

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Enantiomeric excess (ee) quantifies the purity of a sample with respect to its enantiomers, while the diastereomeric ratio (dr) describes the relative amounts of diastereomers.

The diastereomeric ratio of a mixture of this compound stereoisomers can often be determined directly from the integration of signals in an NMR spectrum, as diastereomers have different physical and chemical properties and thus distinct spectral signals. beilstein-journals.org

The determination of enantiomeric excess typically requires a chiral environment. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), is the most common and reliable method for determining the ee of chiral alcohols. researchgate.net By using a chiral stationary phase, the enantiomers of each diastereomer can be separated and quantified.

For example, a chiral GC analysis of a sample of this compound might yield the following retention times and peak areas, allowing for the calculation of both dr and ee.

| Stereoisomer | Retention Time (min) | Peak Area |

| (2R,3S) | 12.5 | 15000 |

| (2S,3R) | 13.1 | 14500 |

| (2R,3R) | 14.8 | 45000 |

| (2S,3S) | 15.5 | 5000 |

From this hypothetical data, the diastereomeric ratio would be calculated as the ratio of the sum of the areas of the syn diastereomers to the anti diastereomers. The enantiomeric excess for each pair of enantiomers would be calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral Separation Techniques

The separation of the stereoisomers of this compound is essential for obtaining stereopure compounds for further use.

Chromatographic Methods (e.g., Chiral HPLC, Chiral GC)

Chiral chromatography is a cornerstone for the analytical and preparative separation of stereoisomers. researchgate.net

Chiral Gas Chromatography (GC) is particularly well-suited for the analysis and separation of volatile chiral alcohols like this compound. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, allows for the separation of enantiomers. researchgate.net Derivatization of the alcohol to a more volatile ester, such as an acetate, can sometimes improve separation efficiency. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another versatile technique applicable to a wide range of chiral compounds. For this compound, polysaccharide-based chiral stationary phases are often effective. Both normal-phase and reversed-phase HPLC can be employed, depending on the specific column and the solubility of the compound.

The following table outlines a hypothetical comparison of chiral GC and HPLC methods for the separation of this compound stereoisomers.

| Parameter | Chiral GC | Chiral HPLC |

| Stationary Phase | Cyclodextrin-based (e.g., β-DEX) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Inert gas (e.g., Helium, Hydrogen) | Hexane/Isopropanol (B130326) or Acetonitrile/Water |

| Typical Resolution (Rs) | > 1.5 for all pairs | > 1.5 for all pairs |

| Analysis Time | 10-30 minutes | 15-45 minutes |

Crystallization-Based Resolution Strategies

Classical resolution through the formation of diastereomeric salts is a well-established method for separating enantiomers. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives, which can then be separated by fractional crystallization due to their different solubilities. For this compound, this would involve esterification with a chiral acid. After separation, the desired enantiomer of the alcohol can be recovered by hydrolysis of the ester.

Another approach is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer.

Stereochemical Stability and Interconversion Studies of this compound

Investigating the stereochemical stability of this compound is important to ensure that the stereochemical integrity is maintained during synthesis, purification, and storage. This involves studying the potential for racemization or epimerization under various conditions such as changes in pH, temperature, or exposure to catalysts.

For this compound, the C-O bond at the stereocenter bearing the hydroxyl group is generally stable under neutral and basic conditions. However, under strongly acidic conditions or at elevated temperatures, there could be a risk of racemization through the formation of a carbocation intermediate. Similarly, the stereocenter on the cyclobutyl-bearing carbon could potentially undergo epimerization under certain basic conditions if the adjacent proton is sufficiently acidic, although this is less likely for a simple alkyl substituent.

Studies on stereochemical stability would typically involve subjecting a stereopure sample to various conditions and monitoring its enantiomeric and diastereomeric purity over time using chiral chromatography. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment of 3 Cyclobutylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

NMR spectroscopy would be the most powerful tool for elucidating the precise structure and stereochemistry of 3-Cyclobutylbutan-2-ol.

Proton NMR Spectroscopy for Carbon Skeleton and Functional Group Identification

A ¹H NMR spectrum would be crucial for identifying the different proton environments in the this compound molecule. The expected signals would correspond to the protons of the methyl groups, the methine protons of the cyclobutyl ring and the butanol chain, the methylene (B1212753) protons of the cyclobutyl ring, and the hydroxyl proton. The chemical shifts (δ) would provide information about the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would indicate the relative number of protons in each signal.

Hypothetical ¹H NMR data would be presented in a table similar to this:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| value | pattern | #H | H-x |

| value | pattern | #H | H-y |

| ... | ... | ... | ... |

Carbon-13 NMR Spectroscopy for Connectivity and Hybridization

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. docbrown.infolibretexts.orgksu.edu.sa Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum would indicate the type of carbon (e.g., CH₃, CH₂, CH, or quaternary) and its chemical environment, including the presence of the electron-withdrawing hydroxyl group. docbrown.infolibretexts.org

A hypothetical ¹³C NMR data table would look like this:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| value | CH₃ | C-x |

| value | CH₂ | C-y |

| value | CH | C-z |

| ... | ... | ... |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the molecule's backbone and the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the stereochemistry. This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. For this compound, which has two chiral centers (at C-2 and C-3), NOESY could help to determine the relative stereochemistry (e.g., syn or anti) by observing which protons on the butanol chain are in close proximity to the protons on the cyclobutyl ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Presence Confirmation

An Infrared (IR) spectrum of this compound would be used to confirm the presence of its key functional groups. docbrown.infolibretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info Strong absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the alkane portions of the molecule (the butyl chain and the cyclobutyl ring). libretexts.org The presence of a C-O stretching vibration would be expected in the fingerprint region, typically around 1050-1200 cm⁻¹.

A summary of expected IR absorptions would be tabulated as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch |

| ~2960-2850 | Strong | C-H stretch (sp³) |

| ~1465 | Medium | C-H bend |

| ~1100 | Medium | C-O stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Structural Support

Mass spectrometry would provide the molecular weight of this compound and offer structural information through its fragmentation pattern. docbrown.infolibretexts.org The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₈H₁₆O. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). libretexts.orgdocbrown.info The fragmentation of the cyclobutyl ring could also lead to characteristic fragment ions.

A hypothetical mass spectrometry data table would include:

| m/z | Relative Intensity (%) | Possible Fragment |

| value of M⁺ | intensity | [C₈H₁₆O]⁺ |

| value | intensity | [M - H₂O]⁺ |

| value | intensity | [M - CH₃]⁺ |

| value | intensity | [M - C₄H₇]⁺ |

| ... | ... | ... |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Since this compound has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Optical rotation and circular dichroism (CD) spectroscopy would be essential for characterizing the chiral nature of a specific enantiomer.

Optical Rotation , measured using a polarimeter, would determine if a sample of this compound is optically active. A non-zero specific rotation ([α]) would confirm that the sample is enantiomerically enriched. The sign of the rotation (+ or -) would distinguish between the two enantiomers of a pair. libretexts.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. hmdb.cahmdb.ca While the alcohol chromophore itself is weak in CD, the chiral environment can lead to a measurable CD spectrum. Theoretical calculations of the CD spectrum for each possible stereoisomer could be compared with the experimental spectrum to help assign the absolute configuration (R/S) to each chiral center.

Reactivity Profiles and Derivatization of 3 Cyclobutylbutan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 3-cyclobutylbutan-2-ol is a primary site for chemical modification, allowing for a range of transformations including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions and Product Characterization

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 3-cyclobutylbutan-2-one. The choice of oxidizing agent is crucial to ensure the selective oxidation of the alcohol without affecting the cyclobutyl ring.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and milder, more selective methods. youtube.com Strong oxidizing agents like potassium permanganate (B83412) under acidic conditions can also effect this transformation. youtube.com

Table 1: Proposed Oxidation Reactions of this compound

| Oxidizing Agent | Expected Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 3-Cyclobutylbutan-2-one | A mild oxidizing agent that typically stops at the ketone stage for secondary alcohols. youtube.com |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 3-Cyclobutylbutan-2-one | A mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. youtube.com |

Characterization of the resulting 3-cyclobutylbutan-2-one would involve spectroscopic methods. Infrared (IR) spectroscopy would show the appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and the disappearance of the broad hydroxyl (O-H) stretch from the starting material. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structural changes, with shifts in the signals corresponding to the carbons and protons adjacent to the newly formed carbonyl group.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. masterorganicchemistry.comyoutube.com This process, known as Fischer esterification when using a carboxylic acid, is a reversible reaction. masterorganicchemistry.com

Table 2: Representative Esterification Reactions

| Reagent | Catalyst | Product |

|---|---|---|

| Acetic acid | H₂SO₄ | 3-Cyclobutylbutan-2-yl acetate |

| Acetyl chloride | Pyridine | 3-Cyclobutylbutan-2-yl acetate |

Etherification: Ethers can be synthesized from this compound via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. msu.edu

Table 3: Proposed Etherification Reaction

| Step 1 Reagent | Step 2 Reagent | Product |

|---|

Substitution Reactions (e.g., conversion to halides, tosylates)

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. reactory.applibretexts.orgyoutube.com

Conversion to Alkyl Halides: Treatment of this compound with hydrogen halides (HX) can convert the alcohol to the corresponding alkyl halide. youtube.comyoutube.com The reaction with tertiary and secondary alcohols often proceeds through an Sₙ1 mechanism, while primary alcohols favor an Sₙ2 pathway. msu.edureactory.applibretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting secondary alcohols to alkyl chlorides and bromides, respectively, typically via an Sₙ2 mechanism. youtube.comyoutube.com

Conversion to Tosylates: A common strategy to create a good leaving group is the conversion of the alcohol to a sulfonate ester, such as a tosylate. reactory.appyoutube.comyoutube.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.comyoutube.com The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Table 4: Substitution Reaction Pathways

| Reagent | Product | Mechanism |

|---|---|---|

| HBr | 2-Bromo-3-cyclobutylbutane | Sₙ1 |

| SOCl₂, pyridine | 2-Chloro-3-cyclobutylbutane | Sₙ2 |

| PBr₃ | 2-Bromo-3-cyclobutylbutane | Sₙ2 |

Reactions of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, while more stable than cyclopropane, possesses significant ring strain that can influence its reactivity.

Ring-Opening Reactions (if applicable)

Ring-opening reactions of cyclobutanes typically require specific activation or harsh conditions due to the relative stability of the four-membered ring. While simple cyclobutanes are relatively inert to many reagents, the presence of activating functional groups can facilitate ring-opening. For instance, silver-catalyzed ring-opening of 1-arylsubstituted cyclobutanols has been reported to form open-chain alkyl radicals. georganics.sk In the context of this compound, such reactions are less likely without prior functionalization of the cyclobutyl ring. Acid-catalyzed ring expansion is another possibility, though often observed in more strained systems or with adjacent carbocation-stabilizing groups. stackexchange.com

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring in this compound presents a synthetic challenge. However, strategies involving C-H activation or functionalization of a derivative could be envisioned. For example, the ketone product from oxidation, 3-cyclobutylbutan-2-one, could potentially undergo functionalization at the C-H bonds of the cyclobutane ring, inspired by methodologies developed for other cyclobutyl ketones. nih.gov Palladium-catalyzed C-H functionalization has been used to introduce aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of a cyclobutane ring. nih.gov

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The reactivity of this compound, a secondary alcohol, is characterized by the typical transformations of this functional group, influenced by the presence of the adjacent cyclobutyl moiety. Both acid-catalyzed and base-catalyzed reactions are central to its chemical behavior, leading to a variety of derivatives.

Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group (water), facilitating dehydration and substitution reactions. chemguide.co.uk The presence of a strong acid, such as sulfuric acid or phosphoric acid, typically promotes the elimination of water to form alkenes. youtube.com The regioselectivity of this dehydration is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. youtube.com In the case of this compound, this would lead to the formation of 3-cyclobutylbut-2-ene. However, the formation of the less substituted 2-cyclobutylbut-1-ene is also possible. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the product distribution. libretexts.org

Substitution reactions can also occur in the presence of hydrohalic acids (HX), where the hydroxyl group is replaced by a halogen atom. libretexts.org The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org These reactions with secondary alcohols typically proceed through an S_N1 mechanism involving a carbocation intermediate. msu.edu

As a weak acid, this compound can react with strong bases to form an alkoxide. This deprotonation makes the oxygen atom a stronger nucleophile, enabling it to participate in reactions such as Williamson ether synthesis. The reactivity in base-catalyzed reactions is generally lower compared to primary alcohols due to steric hindrance from the secondary carbon and the adjacent cyclobutyl group.

The table below summarizes the expected outcomes of common acid- and base-catalyzed reactions of this compound based on general principles of alcohol reactivity.

| Reaction Type | Reagents | Major Product(s) | Mechanism |

| Acid-Catalyzed Dehydration | H₂SO₄, Heat | 3-Cyclobutylbut-2-ene | E1 |

| Acid-Catalyzed Dehydration | H₃PO₄, Heat | 3-Cyclobutylbut-2-ene, 2-Cyclobutylbut-1-ene | E1 |

| Reaction with Hydrohalic Acid | HBr | 2-Bromo-3-cyclobutylbutane | S_N1 |

| Reaction with Hydrohalic Acid | HCl | 2-Chloro-3-cyclobutylbutane | S_N1 |

| Deprotonation | NaH | Sodium 3-cyclobutylbutan-2-oxide | Acid-Base |

| Williamson Ether Synthesis | 1. NaH, 2. CH₃I | 2-Methoxy-3-cyclobutylbutane | S_N2 |

Stereospecific and Stereoselective Transformations

The stereochemistry of this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group, plays a crucial role in its transformations. Stereospecific and stereoselective reactions are important for controlling the configuration of the products.

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. For instance, the conversion of an enantiomerically pure form of this compound to an alkyl halide via an S_N2 mechanism would be stereospecific. Reactions involving thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) often proceed with inversion of configuration at the chiral center. libretexts.org This is because the reaction proceeds through a backside attack by the nucleophile (chloride or bromide) on the carbon atom bearing the leaving group. libretexts.org

Stereoselective reactions are those in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. An example is the reduction of a ketone precursor to this compound using a chiral reducing agent, which can lead to the preferential formation of one enantiomer.

While specific studies on stereospecific and stereoselective transformations of this compound are not extensively documented in the provided search results, general principles suggest that its chiral nature would be a key factor in derivatization. For example, in the synthesis of more complex molecules, controlling the stereochemistry at the C-2 position would be critical. The synthesis of certain substituted cyclobutanols has been shown to proceed with high levels of enantiospecificity, indicating that the stereochemical information in the starting material is effectively transferred to the product. researchgate.net

The following table outlines potential stereospecific and stereoselective transformations of this compound based on established reaction mechanisms for chiral secondary alcohols.

| Reaction Type | Reagents | Expected Stereochemical Outcome | Mechanism |

| Conversion to Alkyl Chloride | SOCl₂, pyridine | Inversion of configuration | S_N2 |

| Conversion to Alkyl Bromide | PBr₃ | Inversion of configuration | S_N2 |

| Mitsunobu Reaction | DEAD, PPh₃, R'COOH | Inversion of configuration | S_N2 |

| Oxidation | (e.g., Swern or Dess-Martin) | Loss of stereocenter (forms ketone) | Oxidation |

| Enzymatic Resolution | Lipase, acyl donor | Selective acylation of one enantiomer | Kinetic Resolution |

Advanced Applications and Role in Synthetic Methodologies

3-Cyclobutylbutan-2-ol as a Chiral Building Block in Complex Molecule Synthesis

The utility of chiral alcohols as foundational units, or "chiral building blocks," is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically defined molecules from simpler, enantiomerically pure precursors. nih.gov This approach, often drawing from the "chiral pool" of naturally occurring compounds, is critical in the development of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for efficacy. nih.govnih.gov

While direct, extensive examples of this compound in the total synthesis of complex natural products are not widely reported in mainstream literature, the principles governing the use of similar chiral synthons are well-established. Chiral cyclobutane (B1203170) derivatives, in general, are recognized as valuable intermediates. researchgate.net Their rigid four-membered ring structure can impart unique structural and stereochemical features to a target molecule. Methodologies such as photochemical and catalyzed [2+2] cycloadditions are often employed to create these enantiomerically enriched cyclobutane structures. researchgate.netnih.gov

The synthesis of molecules containing the this compound fragment would likely involve leveraging its stereocenters to guide the formation of subsequent stereocenters in a larger molecular framework. The hydroxyl group serves as a versatile handle for a variety of chemical transformations, including etherification, esterification, or oxidation, allowing for its incorporation into diverse molecular architectures.

Potential Synthetic Transformations of this compound:

| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Oxidation | PCC, DMP, Swern | Ketone | Intermediate for C-C bond formation |

| Etherification | NaH, R-X (e.g., Benzyl bromide) | Ether | Protecting group or linkage |

| Esterification | Acyl chloride, Pyridine | Ester | Pro-drug or functional moiety |

| Substitution | Mitsunobu reaction (e.g., with HN₃) | Azide | Precursor to an amine |

This table illustrates the versatility of the alcohol functional group in this compound, allowing it to be a launchpad for creating more complex structures.

Utilization in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis relies heavily on the design of effective chiral ligands that can influence the stereochemical outcome of a reaction. nih.gov Chiral alcohols are pivotal precursors for a wide array of ligands. By converting the hydroxyl group into a coordinating heteroatom (like phosphorus, nitrogen, or sulfur), or by using the alcohol itself as a coordinating group, it is possible to generate ligands that create a chiral environment around a metal center. nih.gov

While specific ligands derived directly from this compound are not prominently featured in the literature, its structure is analogous to other chiral backbones that have proven successful. The cyclobutyl group can provide steric bulk, which is a critical factor in inducing enantioselectivity. The design of such a ligand would involve modifying the alcohol to incorporate coordinating atoms, creating, for example, a phosphine-oxazoline or a bidentate amino-alcohol ligand.

Hypothetical Ligand Synthesis from this compound:

| Ligand Type | Synthetic Step Example | Metal Coordination | Potential Catalytic Application |

| P,O-Ligand | Conversion of -OH to a phosphine (B1218219) ether | Palladium, Rhodium | Asymmetric hydrogenation, allylic alkylation |

| Amino-alcohol | Introduction of an amino group | Titanium, Zinc | Asymmetric addition to carbonyls |

| Chiral Auxiliary | Attachment to a substrate | N/A | Diastereoselective reactions |

The development of new chiral ligands is essential for advancing asymmetric catalysis, and unexplored building blocks like this compound offer opportunities for innovation. nih.gov

Role in the Development of Novel Organic Reactions

The unique structural properties of cyclobutane derivatives can be harnessed to drive novel organic reactions. The inherent ring strain of the four-membered ring can be a driving force for ring-opening or ring-expansion reactions, providing access to different molecular scaffolds. consensus.app For instance, a derivative of this compound could potentially undergo a stereospecific ring expansion to form a cyclopentanol (B49286) derivative or a ring-opening reaction to yield a functionalized linear chain.

The development of such reactions would expand the synthetic chemist's toolkit. For example, a Lewis acid-promoted ring-opening of an epoxide derived from this compound could lead to the formation of a 1,4-diol with control over the stereochemistry, a motif present in several natural products.

Although the direct application of this compound in these specific advanced areas is not yet widely documented, its structural features align with the principles used for other established chiral building blocks. Further research into this and similar molecules could unlock new and efficient pathways for the synthesis of complex chiral molecules.

Emerging Research Directions and Future Perspectives for 3 Cyclobutylbutan 2 Ol

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of 3-Cyclobutylbutan-2-ol is an ideal target for the application of green chemistry principles, moving away from traditional methods that often rely on stoichiometric, hazardous reagents. The primary green route involves the asymmetric reduction of the corresponding ketone, 3-cyclobutylbutan-2-one.

Biocatalysis : A highly promising approach is the use of isolated enzymes or whole-cell biocatalysts for the asymmetric reduction of prochiral ketones. nih.govnih.govbohrium.com Ketoreductase (KRED) enzymes, operating under mild conditions (neutral pH and ambient temperature), can produce chiral alcohols with high enantioselectivity. nih.gov The use of whole-cell systems, such as strains of Bacillus cereus, offers the advantage of in-situ cofactor regeneration, a crucial aspect for the economic viability of these processes. mdpi.com Applying this to this compound would involve screening a library of KREDs to find an enzyme capable of reducing 3-cyclobutylbutan-2-one to the desired (R)- or (S)-enantiomer with high purity.

Mechanochemistry : Solvent-free or low-solvent synthesis using mechanochemistry, such as high-speed ball milling, presents another sustainable pathway. digitellinc.comnih.govorganic-chemistry.org This technique uses mechanical force to induce chemical reactions, drastically reducing solvent waste. digitellinc.com The reduction of 3-cyclobutylbutan-2-one could be achieved using solid-state reducing agents like sodium borohydride (B1222165) or more sustainable options like iron/nickel catalysts with water as the proton source. digitellinc.com

Catalytic Transfer Hydrogenation : This method utilizes a safe source of hydrogen, such as isopropanol (B130326), in the presence of a heterogeneous catalyst. acs.orgorganic-chemistry.org This approach avoids the need for high-pressure hydrogen gas, enhancing operational safety. acs.org For the synthesis of this compound, this would involve passing a solution of the precursor ketone and isopropanol over a heated column packed with a catalyst like hydrous zirconia. acs.orgorganic-chemistry.org

| Green Synthesis Method | Principle | Potential Reagents/Catalysts | Key Advantages |

|---|---|---|---|

| Biocatalysis | Enzyme-mediated asymmetric reduction of a ketone. nih.govnih.gov | Ketoreductases (KREDs), Whole-cell biocatalysts (e.g., Bacillus cereus). mdpi.com | High enantioselectivity, mild reaction conditions, biodegradable catalysts. |

| Mechanochemistry | Use of mechanical energy to drive a solvent-free reduction. digitellinc.com | Iron/Nickel catalysts with water; Sodium borohydride. digitellinc.com | Eliminates or reduces solvent use, enhances safety, reduces waste. |

| Catalytic Transfer Hydrogenation | Hydrogen transfer from a donor molecule (e.g., isopropanol) to the ketone. acs.org | Hydrous Zirconia, Palladium on Carbon (Pd/C). vapourtec.com | Avoids high-pressure H₂ gas, uses recyclable heterogeneous catalysts. |

Exploration of Unconventional Reactivity Patterns

The unique structure of this compound, featuring both a secondary alcohol and a strained four-membered ring, opens avenues for exploring reactivity not accessible through traditional transformations.

Photoredox Catalysis : Visible-light photoredox catalysis can be used for the direct functionalization of C–H bonds. acs.orgd-nb.infoacs.orgnih.gov For this compound, this could enable the selective alkylation or arylation at the α-hydroxy C–H position or even at the activated C-H bonds on the cyclobutane (B1203170) ring. acs.orgwvu.edu Such reactions proceed through radical intermediates under exceptionally mild conditions, allowing for the construction of complex molecular architectures that would be difficult to access otherwise.

Strain-Release Functionalization : The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be harnessed as a thermodynamic driving force for chemical reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com While cyclobutane is more stable than cyclopropane, it can still undergo ring-opening reactions under catalytic conditions. libretexts.orgpharmaguideline.com Research could explore reactions where the hydroxyl group of this compound directs a metal catalyst to selectively cleave a C-C bond within the ring, leading to linear alkyl chains with precisely placed functional groups.

| Reaction Type | Description | Potential Application to this compound |

|---|---|---|

| Photoredox-Mediated C–H Functionalization | Generation of radical intermediates using visible light to activate inert C–H bonds. acs.orgnih.gov | Direct attachment of alkyl or aryl groups to the carbon bearing the hydroxyl group or to the cyclobutane ring. |

| Strain-Release Ring Opening | Utilizing the inherent energy of the strained cyclobutane ring to drive a reaction. libretexts.orgmasterorganicchemistry.com | Catalytic opening of the four-membered ring to yield functionalized, linear octanol (B41247) derivatives. |

| Hydrogen Borrowing Catalysis | Temporary oxidation of the alcohol to a ketone to enable α-functionalization, followed by reduction back to the alcohol. | Formation of new C-C bonds at the carbon adjacent to the alcohol (position C4) without the need for a separate oxidation step. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound involves moving from traditional batch processing to more efficient and controllable continuous flow and automated systems.

Flow Chemistry : Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. acs.orgvapourtec.comyoutube.com The catalytic hydrogenation or transfer hydrogenation of 3-cyclobutylbutan-2-one is particularly well-suited for a flow setup. acs.orgorganic-chemistry.org Reagents would be pumped through a heated tube packed with a solid-supported catalyst (a packed-bed reactor), allowing for rapid optimization and production with minimal manual handling. acs.org This method reduces reaction times from hours to minutes and allows for safer handling of energetic reactions. acs.org

Automated Synthesis Platforms : Automated platforms can accelerate the discovery of optimal reaction conditions by systematically performing a large number of experiments. rsc.orgbeilstein-journals.org An automated system equipped with robotic liquid handlers and in-line analysis (e.g., HPLC) could rapidly screen various catalysts, solvents, and temperatures for the synthesis of this compound. acs.orgnih.gov By integrating machine learning algorithms, these platforms can autonomously analyze results and decide on the next set of experiments to perform, efficiently navigating the complex parameter space to find the optimal synthesis protocol. beilstein-journals.orgnih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited; temperature/mixing gradients can occur. | Precise control over temperature, pressure, and residence time. youtube.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat transfer. acs.org |

| Scalability | Difficult; often requires re-optimization ("scale-up chemistry"). | Straightforward; scaling by running the system for a longer duration ("scale-out"). |

| Efficiency | Slower reaction times, requires manual workup between steps. | Faster reactions, potential for multi-step telescoping without isolation. acs.org |

Computational Design of Derivatives with Tuned Reactivity

Before committing to laborious laboratory synthesis, computational chemistry offers powerful tools to predict and design derivatives of this compound with specific, desirable properties.

Density Functional Theory (DFT) Calculations : DFT can be used to model the electronic structure of molecules and predict their reactivity. researchgate.netacs.org By computationally adding various functional groups to the this compound scaffold, researchers can calculate parameters like bond dissociation energies, frontier molecular orbital energies, and electrostatic potential maps. acs.org This information can predict how a modification will influence the alcohol's reactivity in, for example, an oxidation reaction or a photoredox-catalyzed process. nih.govrsc.org

Molecular Docking and Dynamics : If the goal is to design a derivative that interacts with a specific enzyme or catalyst, molecular docking can predict the binding affinity and orientation of the molecule in the catalyst's active site. nih.govresearchgate.netnih.gov For instance, if designing a derivative for a biocatalytic reaction, docking simulations could identify substitutions that improve the fit within a ketoreductase active site, thereby increasing reaction rate and selectivity. acs.org Molecular dynamics simulations can further refine these models by showing how the molecule and catalyst behave over time.

| Computational Method | Application to this compound Derivatives | Predicted Outcome / Insight |

|---|---|---|

| Density Functional Theory (DFT) | Model the electronic effects of adding substituents (e.g., -CF₃, -OMe) to the ring or chain. acs.org | Predict changes in C-H bond strength for targeted functionalization or stability of reaction intermediates. |

| Molecular Docking | Simulate the binding of virtual derivatives into the active site of a known enzyme (e.g., an alcohol dehydrogenase). nih.govacs.org | Identify derivatives with improved binding affinity and orientation for enhanced catalytic efficiency and stereoselectivity. acs.org |

| Transition State Modeling | Calculate the energy barriers for potential reactions of different derivatives. nih.gov | Guide the design of derivatives that are more reactive or selective for a desired transformation by lowering the energy of the transition state. |

Q & A

Q. What are the optimal synthetic methodologies for 3-Cyclobutylbutan-2-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclopropane ring-opening or Grignard reagent-based approaches. Key variables include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like dehydration.

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity by stabilizing intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic attack on the cyclobutane ring.

Yields are optimized by balancing steric hindrance from the cyclobutyl group with reagent accessibility .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : ¹H NMR identifies the secondary alcohol proton (δ 1.5–2.0 ppm) and cyclobutane protons (δ 2.5–3.0 ppm). ¹³C NMR distinguishes the hydroxyl-bearing carbon (δ 70–75 ppm) and cyclobutane carbons (δ 25–35 ppm).

- IR : A broad O-H stretch (~3400 cm⁻¹) confirms the alcohol group.

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula (C₇H₁₄O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the cyclobutyl group influence reaction mechanisms involving this compound?

The cyclobutane ring imposes significant steric constraints, altering reactivity:

- Nucleophilic substitutions : Slower kinetics due to hindered backside attack; SN2 pathways are less favorable compared to linear analogs.

- Oxidation : Selective oxidation to ketones (e.g., using Jones reagent) is impeded, requiring bulky oxidizing agents (e.g., TEMPO/oxoammonium salts) to bypass steric effects .

Q. What thermodynamic data are critical for predicting the stability of this compound in reactive environments?

- Enthalpy of formation (ΔfH°) : Experimental values for analogous cyclobutanol derivatives range from -280 to -300 kJ/mol, indicating moderate stability.

- Activation energy (Ea) : Higher Ea for decomposition (~120 kJ/mol) compared to non-cyclic alcohols due to ring strain (cyclobutane angle strain: ~90°) .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from:

- Impurity profiles : Byproducts (e.g., cyclobutane dimers) may inflate yields. Use HPLC or GC-MS for purity validation.

- Reagent quality : Moisture-sensitive reagents (e.g., Grignard) require strict anhydrous conditions.

Standardized reporting of reaction parameters (e.g., equivalents, stirring rate) enhances reproducibility .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Protecting groups : TBS or acetyl groups shield the hydroxyl moiety during subsequent reactions.

- Directed metalation : Use of directing groups (e.g., -Bpin) to control functionalization sites on the cyclobutane ring .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane) with bioactivity .

Methodological Guidance

9. Designing experiments to assess the biological activity of this compound:

- In vitro assays : Test cytotoxicity via MTT assays (IC₅₀ values) against cancer cell lines (e.g., HeLa).

- Enzyme inhibition : Measure Ki values for target enzymes (e.g., kinases) using fluorogenic substrates.

- Metabolic stability : Use liver microsomes to estimate half-life (t₁/₂) and CYP450 interactions .

10. Analyzing kinetic data for reactions involving this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.